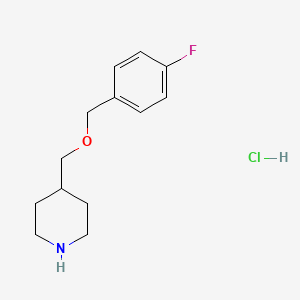
4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride
Overview
Description
4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride (4-FBM-PIP-HCl) is a synthetic compound belonging to the class of piperidine derivatives. It is a white crystalline solid that is soluble in water and ethanol. It has a melting point of 120-122°C and a molecular weight of 252.72 g/mol. 4-FBM-PIP-HCl has been used in a variety of scientific research applications, ranging from biochemical studies to drug development.
Scientific Research Applications
Synthesis and Chemical Properties :
- 4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride has been synthesized and characterized in several studies. Proszenyák et al. (2005) described methods for synthesizing isotopomers of 4-(4-fluorobenzyl)piperidine, which could be crucial for research in medicinal chemistry and drug development (Proszenyák, Ágnes et al., 2005).
Pharmacological Applications :
- This compound has been used in the development of novel drugs and therapies. For instance, Dong et al. (2012) explored its derivatives as potential HIV-1 entry inhibitors, showing significant anti-HIV-1 activities (Dong, Mingxin et al., 2012).
- In another study, Sugimoto et al. (1990) synthesized derivatives of 4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride with significant anti-acetylcholinesterase activity, suggesting their potential use as antidementia agents (Sugimoto, H. et al., 1990).
Chemical Interactions and Stability :
- Investigations into the chemical stability and interactions of 4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride derivatives have been conducted. Munigela et al. (2008) characterized degradation impurities of Paroxetine Hydrochloride Hemihydrate, which includes a similar compound, contributing to the understanding of its stability under various conditions (Munigela, Nirmala et al., 2008).
Potential in Corrosion Inhibition :
- Kaya et al. (2016) explored the use of piperidine derivatives, including 4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride, in corrosion inhibition, providing insights into their potential applications in materials science (Kaya, S. et al., 2016).
properties
IUPAC Name |
4-[(4-fluorophenyl)methoxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO.ClH/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12;/h1-4,12,15H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMOFEDNIPDZKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

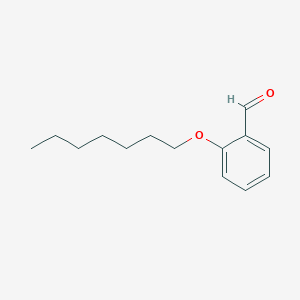
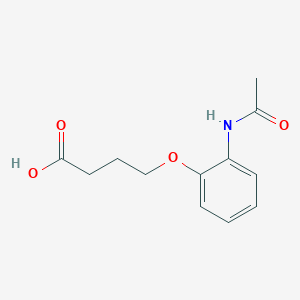


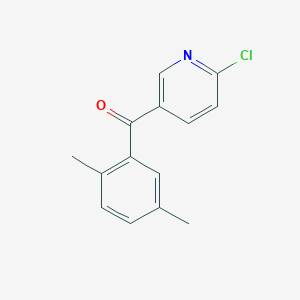

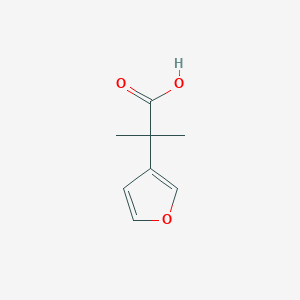


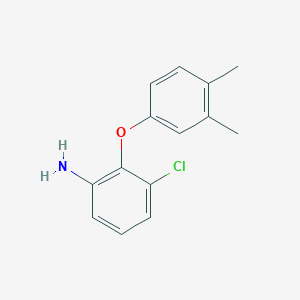
![2-[3-(Dimethylamino)phenoxy]aniline](/img/structure/B1319693.png)
![3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1319695.png)

